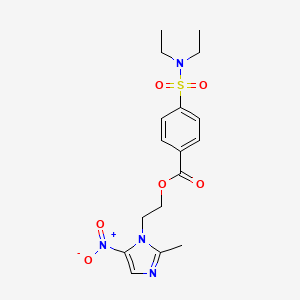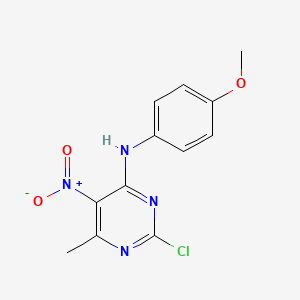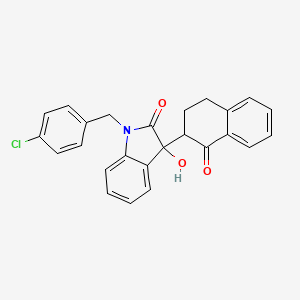![molecular formula C10H7N3O2S B11488161 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl-](/img/structure/B11488161.png)
5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-[1,2,4]トリアゾロ[3,4-b][1,3]チアジン-5-オン, 7-(2-フラニル)-3-メチル- は、トリアゾール環とチアジン環がユニークに融合した複素環式化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野での潜在的な用途により、大きな関心を集めています。フラニル基とメチル基の存在は、その化学的特性と潜在的な反応性をさらに高めています。
2. 製法
合成経路と反応条件: 5H-[1,2,4]トリアゾロ[3,4-b][1,3]チアジン-5-オン, 7-(2-フラニル)-3-メチル- の合成は、通常、適切な前駆体を制御された条件下で環化させることを伴います。一般的な方法の1つには、適切な触媒の存在下で、トリアゾール誘導体とチアジン前駆体を反応させることが含まれます。この反応は、多くの場合、環化プロセスを促進するために、ジメチルホルムアミド(DMF)などの溶媒中、高温で行われます。
工業的生産方法: この化合物の工業的生産には、容易に入手可能な原料から始まる多段階合成プロセスが関与する可能性があります。このプロセスには、中間体の調製、続いて環化および精製工程が含まれます。連続フローリアクターと自動化システムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。
反応の種類:
酸化: この化合物は、特にフラニル基で酸化反応を起こし、さまざまな酸化誘導体の生成につながります。
還元: 還元反応は、トリアゾール環またはチアジン環を標的にし、還元されたアナログの生成につながります。
置換: この化合物は、トリアゾール環またはチアジン環上の官能基が他の基に置き換わる置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が頻繁に使用されます。
置換: ハロゲン (例:塩素、臭素) や求核剤 (例:アミン、チオール) などの試薬が一般的に使用されます。
生成される主な生成物:
- 修飾されたフラニル基を持つ酸化誘導体。
- トリアゾール環またはチアジン環が変化した還元アナログ。
- トリアゾール環またはチアジン環に新しい官能基を持つ置換化合物。
4. 科学研究への応用
化学: この化合物は、より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。そのユニークな構造は、新しい化学反応性と特性を探求することを可能にします。
生物学: 生物学的研究において、この化合物は、生物活性分子の可能性について調査されています。研究によると、抗菌活性、抗真菌活性、抗癌活性を示す可能性があります。
医学: この化合物の潜在的な治療的特性は、創薬の候補となっています。酵素や受容体などの特定の生物学的標的に対する相互作用の能力が調査されています。
産業: 工業分野では、この化合物は、導電率や安定性などの特定の特性を持つ新しい材料の開発に使用されています。また、特殊化学品やコーティングの配合にも使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triazole derivative with a thiazine precursor in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole or thiazine rings, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or thiazine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
- Oxidized derivatives with modified furanyl groups.
- Reduced analogs with altered triazole or thiazine rings.
- Substituted compounds with new functional groups on the triazole or thiazine rings.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer activities.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It is being explored for its ability to interact with specific biological targets, such as enzymes and receptors.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also employed in the formulation of specialty chemicals and coatings.
作用機序
5H-[1,2,4]トリアゾロ[3,4-b][1,3]チアジン-5-オン, 7-(2-フラニル)-3-メチル- の作用機序には、酵素や受容体などの分子標的との相互作用が関与します。この化合物は活性部位に結合し、これらの標的の活性を阻害または調節することができます。この相互作用は、細菌の増殖阻害や癌細胞のアポトーシス誘導など、さまざまな生物学的効果をもたらす可能性があります。関与する特定の経路には、DNA複製やタンパク質合成などの細胞プロセスの阻害が含まれる可能性があります。
類似化合物:
- [1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール誘導体
- [1,3]チアゾロ[3,2-b][1,2,4]トリアゾール誘導体
- [1,2,4]トリアゾロ[3,4-b][1,3]チアジアジン誘導体
独自性: 類似の化合物と比較して、5H-[1,2,4]トリアゾロ[3,4-b][1,3]チアジン-5-オン, 7-(2-フラニル)-3-メチル- は、フラニル基とメチル基の存在により際立っており、その化学反応性と潜在的な生物活性を高めています。トリアゾール環とチアジン環のユニークな融合も、その独特の特性と用途に貢献しています。
類似化合物との比較
- [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole derivatives
- [1,3]Thiazolo[3,2-b][1,2,4]triazole derivatives
- [1,2,4]Triazolo[3,4-b][1,3]thiadiazine derivatives
Uniqueness: Compared to similar compounds, 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl- stands out due to the presence of the furanyl and methyl groups, which enhance its chemical reactivity and potential biological activity. The unique fusion of triazole and thiazine rings also contributes to its distinct properties and applications.
特性
分子式 |
C10H7N3O2S |
|---|---|
分子量 |
233.25 g/mol |
IUPAC名 |
7-(furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C10H7N3O2S/c1-6-11-12-10-13(6)9(14)5-8(16-10)7-3-2-4-15-7/h2-5H,1H3 |
InChIキー |
HMPQQCSBUFKXGU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C(=O)C=C(S2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-ethoxypropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B11488079.png)
![methyl 4-(dimethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11488080.png)
![2-Amino-6-{[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11488086.png)
![4-(3-thienyl)-1-[4-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11488093.png)

![ethyl 4-{[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11488100.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11488104.png)
![1-[2-methyl-5-phenyl-2-(thiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11488111.png)

![N-(4-methylphenyl)-7-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide](/img/structure/B11488128.png)

![2-(4,5-dimethoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11488138.png)

![Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-pyridinylamino)-, ethyl ester](/img/structure/B11488157.png)
